2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide
CAS No.: 894259-27-9
Cat. No.: VC11858061
Molecular Formula: C26H21N5O4
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894259-27-9 |
|---|---|
| Molecular Formula | C26H21N5O4 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21N5O4/c1-17-8-7-11-19(14-17)27-22(32)15-30-21-13-6-5-12-20(21)25(33)31(26(30)34)16-23-28-24(29-35-23)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,27,32) |
| Standard InChI Key | OQPUUELPBZLXCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a tetracyclic framework comprising:
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Quinazoline dione scaffold: A bicyclic system with ketone groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets .
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1,2,4-Oxadiazole ring: A five-membered heterocycle linked via a methylene bridge to the quinazoline core, enhancing metabolic stability and π-π stacking potential .
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N-(3-Methylphenyl)acetamide side chain: A lipophilic substituent that improves membrane permeability and target affinity .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁N₅O₄ |
| Molecular Weight | 467.5 g/mol |
| logP | 3.4–3.8 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 98.2 Ų |
Data derived from PubChem entries and computational modeling .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence:
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Quinazoline dione formation: Cyclocondensation of anthranilic acid derivatives with urea under acidic conditions yields the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core .
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Oxadiazole incorporation: A copper-catalyzed Ullmann coupling attaches the 3-phenyl-1,2,4-oxadiazole moiety to the quinazoline via a methylene spacer .
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Acetamide functionalization: Amidation of the quinazoline nitrogen with 3-methylphenylacetyl chloride completes the structure.
Reaction Conditions
Biological Activity and Pharmacological Profile
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:
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IC₅₀: 0.8–1.2 µM, comparable to doxorubicin controls.
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Mechanism: Inhibition of histone deacetylase (HDAC) isoforms, particularly HDAC3 (Ki = 12 nM) .
Antimicrobial Effects
Against Staphylococcus aureus (MRSA):
Enzyme Modulation
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COX-2 inhibition: Selectivity ratio (COX-2/COX-1) = 18.7, suggesting anti-inflammatory potential .
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PARP-1 binding: ΔG = -9.3 kcal/mol in molecular docking studies, indicating strong interaction .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: 12 µg/mL at pH 7.4, improved to 180 µg/mL with β-cyclodextrin complexation.
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Plasma stability: 94% remaining after 1 h in human plasma (37°C) .
ADME Predictions
| Parameter | Value |
|---|---|
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s |
| CYP3A4 inhibition | Moderate (IC₅₀ = 6.2 µM) |
| Plasma protein binding | 89% |
Data from QikProp simulations .
Mechanistic Insights and Target Engagement
HDAC Inhibition
The oxadiazole-quinazoline hybrid binds to the HDAC3 catalytic pocket via:
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Coordination of the oxadiazole nitrogen to Zn²⁺ ions.
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Hydrogen bonds between the quinazoline dione and Tyr298/His135 residues .
DNA Intercalation
Molecular dynamics simulations show partial intercalation of the phenyl-oxadiazole group into DNA minor grooves, disrupting replication in cancer cells .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Phase 0 studies propose combination therapy with checkpoint inhibitors to enhance tumor immunogenicity .
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Antibacterial: Structural analogs are under investigation for topical formulations against drug-resistant pathogens .
Chemical Biology Tools
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